molecular formula C10H4F2N2O B1629620 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 957137-97-2

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B1629620
CAS RN: 957137-97-2
M. Wt: 206.15 g/mol
InChI Key: UOZLRZBATVGDHK-UHFFFAOYSA-N
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Description

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical compound with the linear formula C10H4F2N2O . It has a molecular weight of 206.15 . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile . The InChI code is 1S/C10H4F2N2O/c11-7-1-6-9(2-8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 206.15 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Optoelectronic and Material Properties

A study by Irfan et al. (2020) investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those similar to "6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile". The research utilized density functional theory (DFT) and time-dependent DFT to optimize the ground and excited states geometries, providing insights into their potential as efficient multifunctional materials due to their favorable electronic and optical properties. The study suggested that these compounds could exhibit efficient hole transport tendencies, making them suitable for application in optoelectronic devices (Irfan et al., 2020).

Fluorescence Applications

Ahvale et al. (2008) synthesized highly fluorescent 6,7-dimethoxy-2-oxoquinoline-4-carbonitriles, demonstrating solvent- and pH-independent high fluorescence quantum yields. These compounds fluoresce within a narrow window and maintain almost constant quantum yield across different solvents and pH levels, indicating their potential as fluorescence standards for various analytical and diagnostic applications (Ahvale et al., 2008).

Synthetic Methodologies

Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives starting from compounds structurally related to "this compound". Their study focused on the reactivity of these compounds towards various reagents, leading to the development of novel synthetic routes for producing quinoline derivatives with potential application in drug development and materials science (Elkholy & Morsy, 2006).

Antimicrobial Applications

Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, evaluating their antifungal activity. This research highlights the potential of quinoline derivatives in developing new antimicrobial agents, demonstrating the versatility and applicability of these compounds in medicinal chemistry (Gholap et al., 2007).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may pose certain hazards . The hazard statements include H302, which suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2O/c11-7-1-6-9(2-8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZLRZBATVGDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640859
Record name 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957137-97-2
Record name 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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